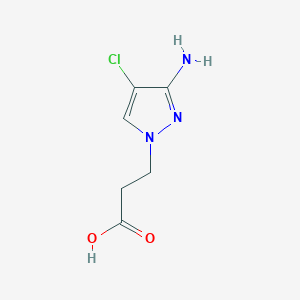

3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry. The specific compound is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the papers, which involve pyrazole derivatives with amino groups and potential for complexation with metals or for use in multi-component reactions.

Synthesis Analysis

The synthesis of pyrazole derivatives can be complex and may involve multi-component reactions. Paper describes a one-pot, four-component condensation process to synthesize 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives. This process involves the use of 3-methyl-1H-pyrazol-5(4H)-one, ammonium acetate, aromatic aldehydes, and Meldrum’s acid in an ionic liquid solvent. The methodology is noted for its high yields, short reaction times, and environmentally friendly profile due to the simple work-up procedure. Although the specific compound of interest is not synthesized in this study, the methods described could potentially be adapted for its synthesis by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their reactivity and interaction with other molecules. In paper , the crystal and molecular structures of a related pyrazole-derived ligand and its metal complexes were determined using X-ray structure analysis. The ligand acts as a monodentate ligand through the tertiary ring nitrogen atom, and the metal complexes exhibit distorted tetrahedral coordination. The structures are stabilized by hydrogen bonding interactions. These findings suggest that the molecular structure of this compound would also be significant in determining its reactivity and potential for forming complexes with metals.

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives is influenced by the presence of functional groups and the overall molecular structure. The papers do not directly address the chemical reactions of this compound, but they do provide insights into the reactivity of similar compounds. For instance, the ligand in paper forms complexes with zinc, copper, and mercury through coordination with the metal atoms. This indicates that the compound of interest may also participate in similar complexation reactions due to the presence of the amino group, which is a common coordinating site.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be inferred from general physicochemical characteristics, as well as IR and 1H NMR spectra, as mentioned in paper . These properties are consistent with the observed molecular structures and can provide information about solubility, stability, and potential biological activity. The specific physical and chemical properties of this compound would need to be determined experimentally, but it is likely that they would be similar to those of the compounds studied in the papers, given the structural similarities.

Aplicaciones Científicas De Investigación

Structural Analysis and Synthesis

- A study by Kumarasinghe, Hruby, and Nichol (2009) on related compounds, including 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid, emphasizes the complexity of identifying regioisomers in these types of molecules. X-ray crystallography was essential for unambiguous structure determination, highlighting the importance of advanced analytical techniques in the study of such compounds (Kumarasinghe, Hruby, & Nichol, 2009).

Polymer Modification

- Aly and El-Mohdy (2015) investigated the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including similar pyrazole-based compounds. The modified polymers exhibited enhanced thermal stability and promising biological activities, suggesting potential applications in medical fields (Aly & El-Mohdy, 2015).

Antimicrobial Applications

- Mishriky et al. (2001) studied the antimicrobial properties of compounds synthesized from fused pyran and pyrazole, which are structurally related to 3-(3-Amino-4-chloro-1H-pyrazol-1-yl)propanoic acid. Their research highlights the potential of such compounds in developing new antimicrobial agents (Mishriky et al., 2001).

Chemical Synthesis and Biological Effects

- Dorn and Ozegowski (1998) focused on the synthesis of various pyrazole derivatives, including processes that could be relevant to synthesizing this compound. Their work also explored the biological effects of these new compounds, indicating a range of potential applications (Dorn & Ozegowski, 1998).

Sedative and Local Anesthetic Activities

- Bondavalli et al. (1990) synthesized derivatives of 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanoic acid, finding notable sedative, local anesthetic, and platelet antiaggregating activities in some compounds. This study highlights the potential pharmacological applications of similar pyrazole-based compounds (Bondavalli et al., 1990).

Direcciones Futuras

The future directions for “3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid” could involve further exploration of its potential pharmacological effects, as well as its potential use in the development of new drugs . Additionally, further studies could be conducted to better understand its synthesis, chemical reactions, and mechanism of action.

Mecanismo De Acción

Target of Action

It’s worth noting that pyrazole-bearing compounds, which this molecule is a part of, are known for their diverse pharmacological effects . They have been reported to show potent antileishmanial and antimalarial activities .

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

It’s known that pyrazole derivatives can affect a wide range of biochemical pathways, depending on their specific targets .

Result of Action

Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Propiedades

IUPAC Name |

3-(3-amino-4-chloropyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2/c7-4-3-10(9-6(4)8)2-1-5(11)12/h3H,1-2H2,(H2,8,9)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBCQBAMCWCPMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCC(=O)O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B3013297.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B3013300.png)

![2-(4-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)-N-cyclopropylacetamide](/img/structure/B3013302.png)

![(2E,2'E)-3,3'-(thiophene-2,5-diyl)bis(2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)](/img/structure/B3013303.png)

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3013307.png)

![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3013310.png)

![7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3013311.png)

![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methyl propyl)acetamide](/img/structure/B3013314.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3013315.png)

![3-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3013320.png)